![molecular formula C19H29NO8 B606519 Cbz-N-amido-PEG4-acid CAS No. 756526-00-8](/img/structure/B606519.png)
Cbz-N-amido-PEG4-acid
Overview
Description
Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis
The molecular weight of Cbz-N-amido-PEG4-acid is 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 .Chemical Reactions Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Physical And Chemical Properties Analysis
Cbz-N-amido-PEG4-acid has a molecular weight of 399.4 g/mol . It has a functional group of CBZ-protected amine/Carboxylic Acid . The molecular formula is C19H29NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Drug Delivery Systems
Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a useful component in drug delivery systems, where it can help to improve the solubility and bioavailability of therapeutic agents.
Bioconjugation
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property makes it valuable in bioconjugation, where it can be used to attach various biomolecules to one another or to surfaces.
Synthesis of Biopolymers
Cbz-N-amido-PEG4-acid can be used in the synthesis of biopolymers . The CBZ-protected amino group can be deprotected under acidic conditions , allowing for further reactions and the creation of complex biopolymer structures.
Chemical Modifications
Cbz-N-amido-PEG4-acid can be used for chemical modifications . The CBZ-protected amino group and the terminal carboxylic acid provide reactive sites that can be used to introduce new functional groups or to modify existing ones.
Cross-linking
The reactivity of the terminal carboxylic acid and the CBZ-protected amino group also makes Cbz-N-amido-PEG4-acid useful in cross-linking . It can be used to create cross-linked structures in a variety of materials, including polymers and hydrogels.
Modification of Biological Therapeutics
Cbz-N-amido-PEG4-acid can be used to modify biological therapeutics . The hydrophilic PEG spacer can help to improve the stability, solubility, and circulation time of therapeutic proteins and other biological therapeutics.
Mechanism of Action
Target of Action
Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary target of this compound is primary amine groups . These amine groups play a crucial role in various biological processes, including protein synthesis and function.
Mode of Action
The terminal carboxylic acid of Cbz-N-amido-PEG4-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction results in the formation of a stable compound that can further participate in various biochemical reactions.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cbz-N-amido-PEG4-acid. For instance, the protected amine in the compound can be deprotected under acidic conditions , which suggests that the pH of the environment could influence its action.
properties
IUPAC Name |
3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQYXJCFILXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193153 | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-N-amido-PEG4-acid | |
CAS RN |
756526-00-8 | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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